molecular formula C10H8ClF3N2 B1424859 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole CAS No. 942034-99-3

2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole

Cat. No.: B1424859
CAS No.: 942034-99-3
M. Wt: 248.63 g/mol
InChI Key: XWOBZZFDBNGPCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Mechanism of Action

Biological Activity

2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the trifluoromethyl group, are believed to enhance its biological efficacy.

The compound is characterized by the following structural formula:

C12H12ClF3N2\text{C}_{12}\text{H}_{12}\text{ClF}_3\text{N}_2

Key Properties:

PropertyValue
IUPAC Name2-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzimidazole
CAS Number942034-99-3
Molecular Weight270.68 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound may involve interaction with various molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased binding affinity to target sites in biological systems.

Anticancer Activity

Recent studies have examined the anticancer properties of this compound against several cancer cell lines. Notably, it has shown significant cytotoxic effects in vitro.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of this compound on pancreatic cancer cell lines (BxPC-3 and Panc-1), the following IC50 values were observed:

Cell LineIC50 Value (µM)
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

These results indicate that the compound exhibits a higher potency against cancer cells compared to normal cells, suggesting a selective anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) and detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity
This compoundBxPC-3: 0.051, Panc-1: 0.066Moderate
Benzimidazole Derivative ABxPC-3: 0.10High
Benzimidazole Derivative BBxPC-3: 0.15Low

This table highlights that while other derivatives also exhibit anticancer properties, the specific combination of substituents in our compound may confer unique advantages in terms of potency and selectivity.

Properties

IUPAC Name

2-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2/c1-16-8-3-2-6(10(12,13)14)4-7(8)15-9(16)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOBZZFDBNGPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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